(3-Chloro-2-methoxybenzyl)hydrazine

Description

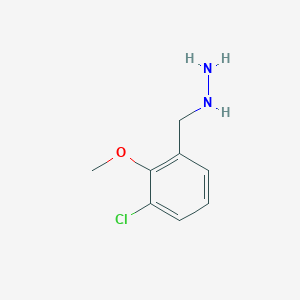

(3-Chloro-2-methoxybenzyl)hydrazine is a hydrazine derivative characterized by a benzyl group substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position. This compound is structurally related to arylhydrazines, which are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. The chlorine and methoxy substituents influence its electronic properties, enhancing its reactivity in condensation reactions (e.g., hydrazone formation) and chelation with metal ions.

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

(3-chloro-2-methoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C8H11ClN2O/c1-12-8-6(5-11-10)3-2-4-7(8)9/h2-4,11H,5,10H2,1H3 |

InChI Key |

QDOCBPDBNCWTKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CNN |

Origin of Product |

United States |

Preparation Methods

Condensation of 3-Chloro-2-methoxybenzaldehyde with Hydrazine Hydrate

- Starting Materials: 3-Chloro-2-methoxybenzaldehyde and hydrazine hydrate.

- Solvent: Ethanol or other polar solvents.

- Reaction Conditions: Typically carried out at room temperature or under reflux conditions.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress.

- Workup: After completion, the reaction mixture is concentrated, and the product is isolated by filtration and recrystallization from ethanol or similar solvents.

- Yield: Generally moderate to high, depending on reaction time and conditions.

This method is supported by the synthesis of related hydrazine derivatives where aldehydes react with hydrazine hydrate to form hydrazones or hydrazine derivatives, as described in various synthetic protocols.

Hydrazinolysis of 3-Chloro-2-methoxybenzoyl Esters

An alternative approach involves the conversion of esters of 3-chloro-2-methoxybenzoic acid to the corresponding hydrazides by reaction with hydrazine hydrate:

- Starting Material: Ethyl 3-chloro-2-methoxybenzoate.

- Reagent: Hydrazine hydrate.

- Solvent: Ethanol.

- Conditions: Reflux for 4–6 hours.

- Isolation: Concentration of the reaction mixture followed by filtration and washing with ethanol.

- Yield: Approximately 74% reported for similar compounds.

This method is useful when the hydrazine derivative is required as a hydrazide intermediate for further transformations.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of 3-chloro-2-methoxybenzaldehyde with hydrazine hydrate | 3-Chloro-2-methoxybenzaldehyde | Hydrazine hydrate | Ethanol | Room temp or reflux, monitored by TLC | Moderate to High | Direct formation of hydrazine derivative |

| Hydrazinolysis of ethyl 3-chloro-2-methoxybenzoate | Ethyl 3-chloro-2-methoxybenzoate | Hydrazine hydrate | Ethanol | Reflux 4–6 h | ~74 | Produces hydrazide intermediate |

| Nucleophilic substitution on halogenated aromatic (analogous method) | 2,3-Dichloropyridine (model) | Hydrazine hydrate | Ethanol or polar solvents | Reflux 4–72 h | Up to 86 | High hydrazine excess, adaptable |

Research Findings and Notes

- The condensation reaction between aldehydes and hydrazine hydrate is a well-established method for preparing hydrazine derivatives, offering simplicity and good yields.

- Hydrazinolysis of esters provides an alternative route when hydrazide intermediates are desired, which can be further transformed into hydrazines or other derivatives.

- The use of polar solvents such as ethanol, methanol, or mixtures with dimethylformamide or tetrahydrofuran enhances solubility and reaction rates.

- Reaction times vary from a few hours to several days depending on substrate reactivity and temperature.

- Monitoring by TLC is essential to ensure complete conversion and to avoid side reactions.

- Recrystallization from ethanol or ethanol-containing solvent mixtures is effective for purification.

- Excess hydrazine hydrate is often used to drive the reaction to completion but should be optimized to reduce cost and waste.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxybenzyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazine group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Azides, nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3-Chloro-2-methoxybenzyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C₈H₁₀ClN₂O.

Key Findings :

- Electronic Effects : The electron-withdrawing chlorine atom in this compound increases electrophilicity at the benzyl carbon, enhancing reactivity in nucleophilic substitutions compared to methoxy-only analogs. In contrast, fluorinated derivatives (e.g., (2-Fluorobenzyl)hydrazine) exhibit weaker electron-withdrawing effects, leading to milder reactivity .

- HOMO-LUMO Gaps : Computational studies on benzothiazolyl hydrazines (e.g., 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine) reveal that chloro substituents lower the HOMO-LUMO gap (4.5–5.0 eV) compared to fluoro analogs (5.2–5.5 eV), suggesting higher reactivity in redox reactions .

Table 2: Comparative Reactivity in Condensation Reactions

Key Findings :

- Hydrazone Formation : this compound is expected to form stable hydrazones with aldehydes/ketones due to the electron-donating methoxy group stabilizing the imine bond. This contrasts with thiosemicarbazides (e.g., ), where thiourea derivatives require harsher conditions (e.g., ultrasonic irradiation) .

- Chelation Potential: The methoxy group enhances metal-binding capacity. Similar compounds, such as 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives, form complexes with transition metals (e.g., Cu²⁺, Ni²⁺), suggesting analogous applications in catalysis or medicinal chemistry .

Thermodynamic and Solubility Behavior

- Henry’s Constant Trends: While direct data for this compound are unavailable, studies on nitrobenzene/aniline mixtures () show that hydrogen solubility decreases with temperature (30–210°C). This trend may extend to hydrazine derivatives, where polar substituents (e.g., -OCH₃, -Cl) could reduce solubility in nonpolar solvents .

- Thermal Stability: Chlorinated hydrazines (e.g., 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine) exhibit lower thermal decomposition thresholds (~200°C) compared to non-halogenated analogs, likely due to weaker N–N bonds .

Biological Activity

(3-Chloro-2-methoxybenzyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and various applications, particularly in antibacterial, antifungal, and anticancer research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with hydrazine hydrate. The reaction can be facilitated under acidic or basic conditions, often yielding the desired hydrazine derivative in moderate to high yields. This compound serves as a precursor for further modifications to enhance its biological activity.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 250 µg/mL |

| Aspergillus fumigatus | 500 µg/mL |

The compound's efficacy against these fungi indicates its potential use in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

| Cell Line | IC50 Value |

|---|---|

| HeLa | 15 µM |

| A549 | 20 µM |

| MCF-7 | 25 µM |

The compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation, making it a candidate for further development in cancer therapy .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, disrupting critical metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

- Apoptosis Induction : The compound triggers apoptotic pathways, notably through caspase activation, which is crucial for eliminating malignant cells.

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of hydrazines showed that modifications to the benzyl group significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Anticancer Research : In vitro studies demonstrated that this compound led to significant reductions in cell viability in HeLa cells compared to control groups, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3-Chloro-2-methoxybenzyl)hydrazine and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with aldehyde precursors (e.g., 3-chloro-2-methoxybenzaldehyde) under reflux conditions in methanol/chloroform (1:1 v/v) with acetic acid as a catalyst. Purification involves recrystallization from methanol or chloroform/methanol mixtures to achieve yields >90% . Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) are critical for verifying purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies N–H stretches (3200–3300 cm⁻¹) and C=O/C=N vibrations (1600–1700 cm⁻¹) in hydrazone derivatives .

- NMR spectroscopy : ¹H NMR (300 MHz) resolves methoxy (–OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the 6.8–7.5 ppm range. ¹³C NMR confirms hydrazone carbonyl signals at ~160 ppm .

- UV-Vis : Monitors π→π* and n→π* transitions in methanol (λmax ~300–350 nm) for electronic structure analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of hydrazine derivatives during condensation reactions?

- Methodological Answer :

- Solvent systems : Methanol/chloroform (1:1) enhances solubility of aromatic aldehydes and hydrazides, reducing side reactions .

- Catalysts : Acetic acid (0.05 mL per 15 mL solvent) accelerates imine formation by protonating the carbonyl oxygen .

- Reaction time : Extended reflux (5–6 hours) ensures complete conversion, monitored via TLC or HPLC .

- Temperature : Controlled heating (50–60°C) prevents thermal decomposition of sensitive hydrazine intermediates .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation barriers for hydrazine-catalyzed reactions (e.g., carbonyl–olefin metathesis). B3LYP/6-31G* basis sets model transition states and electron distribution in hydrazine derivatives .

- Molecular Dynamics (MD) : Simulates solvent effects on hydrazine stability in aqueous or methanol environments .

- Reaction Pathway Analysis : Identifies rate-determining steps (e.g., cycloreversion in norbornene metathesis) using Gaussian software .

Q. How should contradictory antibacterial activity data between structurally similar hydrazine derivatives be analyzed?

- Methodological Answer :

- Structural comparisons : Use X-ray crystallography (CCDC data) to correlate substituent positions (e.g., Cl vs. CH₃ at the 3-position) with bioactivity .

- Bioassay standardization : Ensure consistent MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Statistical validation : Apply ANOVA to assess significance of activity differences between derivatives with varying substituents .

Q. What methodologies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-reference IR (NH/CO bands), NMR (proton coupling patterns), and HRMS (exact mass) to confirm molecular formulae .

- Crystallographic verification : Single-crystal X-ray diffraction (e.g., CCDC 1887945) resolves ambiguities in tautomeric forms or stereochemistry .

- Dynamic NMR : Detects conformational exchange in hydrazine derivatives at variable temperatures (e.g., –40°C to 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.